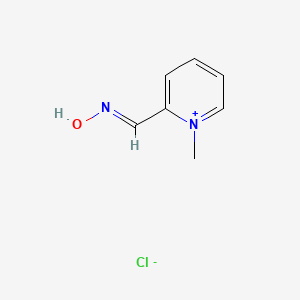

Pralidoxime Chloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for poisoning and myasthenia gravis.

See also: Pralidoxime (has active moiety); Atropine; this compound (component of).

Properties

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6735-59-7 (Parent) | |

| Record name | Pralidoxime chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023495 | |

| Record name | Pralidoxime chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51-15-0, 14018-50-9 | |

| Record name | Pralidoxime chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime chloride [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pralidoxime chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pralidoxime Chloride in Organophosphate Poisoning: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant global health threat due to their acute toxicity. Their primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome known as a cholinergic crisis, which can be fatal. Pralidoxime chloride (2-PAM), an oxime-containing compound, is a cornerstone in the therapeutic management of OP poisoning. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its chemical interactions, the kinetics of AChE reactivation, and the physiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel and more effective antidotes for organophosphate poisoning.

Pathophysiology of Organophosphate Poisoning

Organophosphates exert their toxic effects by forming a covalent bond with the serine hydroxyl group within the active site of AChE[1]. This phosphorylation of the enzyme renders it unable to hydrolyze acetylcholine, leading to the accumulation of ACh in the synaptic clefts of the nervous system[2][3][4]. The subsequent hyperstimulation of muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems manifests as a cholinergic crisis[2].

The clinical features of organophosphate poisoning are a direct consequence of this widespread cholinergic overstimulation and can be categorized as follows:

-

Muscarinic Effects: These arise from the overstimulation of parasympathetic postganglionic receptors and are often remembered by the mnemonic SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal motility, Emesis, Miosis). Other significant muscarinic effects include bronchospasm, bronchorrhea, and bradycardia.

-

Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia leads to muscle fasciculations, cramping, weakness, and eventually flaccid paralysis. Tachycardia and hypertension can also occur due to stimulation of sympathetic ganglia.

-

Central Nervous System (CNS) Effects: The accumulation of acetylcholine in the brain can cause a range of symptoms from anxiety and restlessness to seizures, coma, and respiratory depression.

The binding of the organophosphate to AChE is initially reversible, but over time, a process known as "aging" occurs. Aging involves a dealkylation of the phosphorylated enzyme, resulting in a more stable, negatively charged complex that is resistant to reactivation by oximes. The rate of aging is dependent on the specific organophosphate compound, with some, like soman, aging within minutes, while others may take hours to days. This time-dependent process underscores the critical importance of prompt administration of antidotes.

The Core Mechanism of this compound

This compound is a quaternary ammonium oxime that functions as a nucleophilic reactivator of phosphorylated AChE. Its primary mechanism of action involves the cleavage of the covalent bond between the organophosphate and the serine residue in the active site of the enzyme, thereby restoring its catalytic function.

The key steps in the reactivation process are as follows:

-

Binding to the Anionic Site: The positively charged quaternary nitrogen of pralidoxime is electrostatically attracted to the anionic site of the inhibited AChE, which is the same site that normally binds the quaternary ammonium group of acetylcholine. This positions the oxime group in close proximity to the phosphorylated serine residue at the esteratic site.

-

Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) acts as a potent nucleophile and attacks the phosphorus atom of the organophosphate moiety.

-

Formation of a Phosphorylated Oxime: This nucleophilic attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the phosphorus atom and the serine hydroxyl group of the enzyme. A new, more stable phosphorylated oxime is formed.

-

Enzyme Reactivation and Dissociation: The reactivated, functional AChE is released, and the phosphorylated oxime detaches from the active site. The reactivated enzyme can then resume its physiological role of hydrolyzing acetylcholine.

It is crucial to note that pralidoxime is most effective when administered before the "aging" of the phosphorylated enzyme has occurred. Once aged, the enzyme is largely refractory to reactivation by pralidoxime.

Concomitant Administration with Atropine

Pralidoxime is almost always administered in conjunction with atropine, a competitive antagonist of muscarinic acetylcholine receptors. While pralidoxime works to restore the normal function of AChE, atropine directly blocks the effects of the excess acetylcholine at muscarinic receptors, thereby alleviating symptoms such as bronchorrhea, bronchospasm, salivation, and bradycardia. Pralidoxime is particularly crucial for reversing the nicotinic effects, especially paralysis of the respiratory muscles, which atropine does not address.

Quantitative Data on Pralidoxime Efficacy

The efficacy of pralidoxime in reactivating AChE varies significantly depending on the specific organophosphate compound. This is due to differences in the chemical structure of the phosphoryl adduct, which influences the susceptibility to nucleophilic attack by the oxime and the rate of aging.

| Organophosphate | Class | Pralidoxime Reactivation Efficacy | Reference(s) |

| Sarin (GB) | Nerve Agent | Moderate to Good | |

| Soman (GD) | Nerve Agent | Very Poor (due to rapid aging) | |

| Tabun (GA) | Nerve Agent | Poor | |

| VX | Nerve Agent | Good | |

| Paraoxon | Pesticide | Good | |

| Chlorpyrifos | Pesticide | Moderate | |

| Dimethoate | Pesticide | Moderate | |

| Fenthion | Pesticide | Moderate | |

| Quinalphos | Pesticide | Moderate | |

| Dichlorvos | Pesticide | Moderate |

Note: The efficacy is a qualitative summary from the cited literature. Quantitative data such as reactivation rate constants can vary between studies and experimental conditions.

| Kinetic Parameter | Value | Conditions | Reference(s) |

| Minimum Therapeutic Plasma Concentration | 4 mg/L | Human | |

| Half-life | 74-77 minutes | Human |

Experimental Protocols

In Vitro Assessment of Acetylcholinesterase Reactivation by Pralidoxime

The most common method for determining AChE activity and its reactivation is the spectrophotometric method developed by Ellman.

Objective: To determine the in vitro efficacy of pralidoxime in reactivating organophosphate-inhibited human red blood cell (RBC) acetylcholinesterase.

Materials:

-

Human red blood cells (source of AChE)

-

Organophosphate inhibitor (e.g., paraoxon)

-

This compound

-

Phosphate buffer (0.1 M, pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI, substrate)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Preparation of RBC Lysate:

-

Wash fresh human RBCs three times with isotonic saline (0.9% NaCl).

-

Lyse the washed RBCs by adding 9 volumes of hypotonic phosphate buffer (e.g., 10 mM, pH 7.4).

-

Centrifuge to remove cell debris and collect the supernatant containing AChE.

-

Determine the protein concentration of the lysate.

-

-

Inhibition of AChE:

-

Incubate a known concentration of the RBC lysate with a specific concentration of the organophosphate inhibitor (e.g., paraoxon) in phosphate buffer at 37°C for a predetermined time (e.g., 30 minutes) to achieve significant inhibition (e.g., >90%).

-

-

Reactivation with Pralidoxime:

-

To the inhibited enzyme solution, add various concentrations of this compound.

-

Incubate the mixture at 37°C for a specific time course (e.g., 10, 20, 30, 60 minutes).

-

-

Measurement of AChE Activity (Ellman's Method):

-

In a 96-well plate or cuvette, add the following in order:

-

Phosphate buffer (0.1 M, pH 7.4)

-

DTNB solution (final concentration, e.g., 0.33 mM)

-

The enzyme solution (inhibited and reactivated samples, as well as a non-inhibited control)

-

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (final concentration, e.g., 0.5 mM).

-

Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each sample.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100

-

In Vivo Evaluation of Pralidoxime Efficacy in a Rat Model of Organophosphate Poisoning

Objective: To assess the therapeutic efficacy of pralidoxime in a rat model of acute organophosphate poisoning.

Materials:

-

Male Wistar rats (200-250 g)

-

Organophosphate (e.g., dichlorvos or paraoxon)

-

This compound

-

Atropine sulfate

-

Saline solution (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane)

-

Blood collection supplies

-

Equipment for monitoring vital signs (respiratory rate, heart rate)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

Randomly divide the rats into experimental groups (e.g., Control, OP only, OP + Atropine, OP + Pralidoxime, OP + Atropine + Pralidoxime).

-

-

Induction of Poisoning:

-

Administer the organophosphate (e.g., dichlorvos, 15 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The dose should be predetermined to induce clear signs of cholinergic toxicity without causing immediate lethality in all animals.

-

-

Antidote Administration:

-

At a specific time point after OP administration (e.g., 5 minutes), administer the antidotes.

-

Atropine sulfate (e.g., 10 mg/kg, i.p.)

-

This compound (e.g., 20-50 mg/kg, i.p. or intramuscularly)

-

The control group receives saline.

-

-

Monitoring and Observation:

-

Continuously observe the animals for clinical signs of toxicity, including salivation, tremors, fasciculations, convulsions, and respiratory distress. A scoring system can be used to quantify the severity of poisoning.

-

Monitor survival rates over a 24-hour period.

-

-

Biochemical Analysis:

-

At predetermined time points (e.g., 1, 4, and 24 hours post-treatment), collect blood samples via tail vein or cardiac puncture under anesthesia.

-

Measure RBC and plasma cholinesterase activity using the Ellman method as described in the in vitro protocol.

-

-

Data Analysis:

-

Compare the survival rates between the different treatment groups.

-

Analyze the severity scores of clinical signs over time.

-

Compare the levels of AChE reactivation in the blood between the treatment groups.

-

Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.

-

Signaling Pathways and Logical Relationships

Cholinergic Signaling Pathway in Organophosphate Poisoning

The following diagram illustrates the disruption of the cholinergic signaling pathway by organophosphates and the points of intervention for atropine and pralidoxime.

Caption: Cholinergic signaling pathway disruption by organophosphates and intervention points.

Logical Workflow of Pralidoxime's Mechanism of Action

This diagram outlines the logical sequence of events from organophosphate exposure to the therapeutic intervention with pralidoxime.

Caption: Logical workflow of pralidoxime's action in organophosphate poisoning.

Experimental Workflow for Screening AChE Reactivators

This diagram illustrates a typical workflow for the in vitro screening of potential acetylcholinesterase reactivators.

Caption: Experimental workflow for screening acetylcholinesterase reactivators.

Conclusion and Future Directions

This compound remains a critical antidote in the management of organophosphate poisoning, primarily through its ability to reactivate inhibited acetylcholinesterase. Its effectiveness is, however, limited by the specific type of organophosphate and, most importantly, the time elapsed between exposure and administration due to the phenomenon of aging. The continued debate over its clinical efficacy in all poisoning scenarios highlights the need for further research and the development of novel, more broad-spectrum, and CNS-penetrant reactivators.

Future research in this field should focus on:

-

Development of Novel Oximes: Synthesizing and screening new oxime structures with improved reactivation kinetics, broader specificity, and better ability to cross the blood-brain barrier.

-

Understanding and Overcoming Aging: Investigating strategies to prevent or reverse the aging process of phosphorylated AChE.

-

Combination Therapies: Exploring the synergistic effects of pralidoxime with other neuroprotective agents to mitigate the downstream consequences of organophosphate-induced neurotoxicity.

-

Personalized Medicine Approaches: Developing rapid diagnostic tools to identify the specific organophosphate involved in a poisoning event to guide the selection of the most effective oxime.

A deeper understanding of the molecular interactions between organophosphates, acetylcholinesterase, and reactivators will be paramount in the design of the next generation of antidotes to combat this persistent global health threat.

References

- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. Efficacy of pralidoxime in organophosphorus poisoning: revisiting the controversy in Indian setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Pralidoxime Chloride: A Technical Guide to Cholinesterase Reactivation Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholinesterase reactivation kinetics of Pralidoxime Chloride (2-PAM). Pralidoxime is a critical antidote for poisoning by organophosphate (OP) nerve agents and pesticides.[1][2] Its primary therapeutic action is the nucleophilic reactivation of OP-inhibited acetylcholinesterase (AChE), the enzyme essential for breaking down the neurotransmitter acetylcholine.[3][4] This document collates quantitative kinetic data, details common experimental protocols, and visualizes the underlying biochemical pathways and workflows to support research and development in this field.

Mechanism of Action and Kinetic Principles

Organophosphates inhibit acetylcholinesterase by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond.[4] This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular and autonomic dysfunction. Pralidoxime functions by displacing the phosphoryl group from the serine residue, thereby regenerating the active enzyme.

The reactivation process can be described by the following kinetic model:

-

E-I: The phosphorylated (inhibited) enzyme.

-

R: The reactivator (Pralidoxime).

-

E-I-R: A transient intermediate complex.

-

E: The regenerated, active enzyme.

-

R-I: The phosphorylated reactivator.

The key kinetic constants that define the efficiency of a reactivator are:

-

KD (Dissociation Constant): Represents the affinity of the reactivator for the inhibited enzyme (k-1/k1). A lower KD indicates higher affinity.

-

kr (Reactivation Rate Constant): The first-order rate constant for the regeneration of the enzyme from the intermediate complex. A higher kr indicates faster regeneration.

-

kr2 (Second-Order Rate Constant): The overall reactivation rate constant (kr/KD), which provides the most comprehensive measure of reactivator efficiency, accounting for both affinity and regeneration speed.

The efficacy of pralidoxime is highly dependent on the chemical structure of the specific organophosphate inhibitor and the time elapsed since exposure, as a process known as "aging" can render the inhibited enzyme resistant to reactivation.

Quantitative Reactivation Kinetics

The following tables summarize the kinetic parameters for the reactivation of human acetylcholinesterase (hrAChE) and human butyrylcholinesterase (hrBChE) by Pralidoxime (2-PAM) after inhibition by various organophosphate surrogates.

Table 1: Pralidoxime (2-PAM) Reactivation Kinetics for Inhibited Human Acetylcholinesterase (hrAChE)

| Inhibitor (OP Surrogate) | KD (mM) | kr (min-1) | kr2 (mM-1min-1) | Source |

| NEMP | 0.33 ± 0.12 | 0.05 ± 0.01 | 0.15 ± 0.06 | |

| NIMP | 0.38 ± 0.09 | 0.023 ± 0.002 | 0.06 ± 0.01 | |

| NEDPA | 0.14 ± 0.04 | 0.003 ± 0.001 | 0.02 ± 0.01 | |

| Paraoxon (POX) | 0.35 ± 0.05 | 0.038 ± 0.002 | 0.11 ± 0.01 |

NEMP: 4-nitrophenyl ethyl (phenyl)phosphinate; NIMP: 4-nitrophenyl isopropyl (phenyl)phosphinate; NEDPA: 4-nitrophenyl ethyl (phenyl)phosphoramidate.

Table 2: Pralidoxime (2-PAM) Reactivation Kinetics for Inhibited Human Butyrylcholinesterase (hrBChE)

| Inhibitor (OP Surrogate) | KD (mM) | kr (min-1) | kr2 (mM-1min-1) | Source |

| NEMP | 0.19 ± 0.05 | 0.006 ± 0.001 | 0.03 ± 0.01 | |

| Paraoxon (POX) | 0.20 ± 0.03 | 0.013 ± 0.001 | 0.07 ± 0.01 |

While data for OP surrogates is valuable, the efficacy of pralidoxime against actual nerve agents varies. For instance, it is effective against agents like Sarin and VX but shows poor efficacy against Soman, Tabun, and Cyclosarin due to rapid aging and steric hindrance.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical and experimental processes is crucial for understanding the kinetics of cholinesterase reactivation.

Caption: Biochemical pathway of AChE inhibition by organophosphates and reactivation by Pralidoxime.

Caption: General experimental workflow for determining Pralidoxime reactivation kinetics.

Experimental Protocols

The most common in-vitro method for assessing cholinesterase activity and its reactivation is the spectrophotometric assay developed by Ellman. The following protocol is a synthesized methodology based on standard practices.

Protocol: In-Vitro AChE Reactivation Kinetics using the Ellman Method

1. Reagent and Solution Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 7.4 or 8.0.

-

AChE Enzyme Stock: Prepare a stock solution of acetylcholinesterase (e.g., from human erythrocytes or recombinant sources) in the phosphate buffer. The final concentration in the assay should yield a measurable rate.

-

Inhibitor Stock: Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent (e.g., isopropanol).

-

Pralidoxime Stock: Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to test a range of concentrations (e.g., 10 µM to 10 mM).

-

DTNB Reagent: Dissolve 5,5′-dithiobis(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 0.5 to 1 mM.

-

Substrate Solution: Prepare a solution of acetylthiocholine (ATCh) iodide in deionized water. A typical final concentration in the assay is 1 mM.

2. Inhibition Procedure:

-

In a 96-well microplate or cuvette, add the AChE enzyme solution.

-

Add the organophosphate inhibitor solution to the enzyme. The concentration should be sufficient to achieve >95% inhibition.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to complete.

3. Reactivation Procedure:

-

To the inhibited enzyme mixture, add aliquots of the different Pralidoxime dilutions. Include a control with buffer only (no Pralidoxime) to measure spontaneous reactivation.

-

Incubate the plate for a set period (e.g., 10-30 minutes) to allow for the reactivation reaction.

4. Activity Measurement:

-

Initiate the enzymatic reaction by adding the DTNB reagent followed by the ATCh substrate solution to all wells.

-

Immediately place the microplate in a spectrophotometer capable of kinetic measurements.

-

Measure the change in absorbance at 412 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of color change (yellow 5-thio-2-nitrobenzoate anion) is proportional to the active AChE concentration.

5. Data Analysis:

-

Calculate the initial reaction rate (Vo) for each Pralidoxime concentration from the linear portion of the absorbance vs. time plot.

-

Plot the observed reactivation rates against the corresponding Pralidoxime concentrations.

-

Fit the data to the following equation (analogous to the Michaelis-Menten equation) using non-linear regression software to determine the kinetic parameters:

-

Rate = (kr × [E-I] × [Pralidoxime]) / (KD + [Pralidoxime])

-

-

From this fit, the maximal reactivation rate (proportional to kr) and the dissociation constant (KD) can be determined. The second-order rate constant (kr2) is then calculated as kr/KD.

Note: It is critical to account for and correct for any spontaneous hydrolysis of the substrate by the oxime itself, especially at high concentrations and pH.

Conclusion

The reactivation of inhibited acetylcholinesterase by this compound is a complex kinetic process governed by the reactivator's affinity for the inhibited enzyme (KD) and its ability to regenerate the active site (kr). The overall efficiency, best described by the second-order rate constant (kr2), is highly dependent on the specific organophosphate inhibitor. This guide provides the fundamental kinetic data, experimental methodologies, and pathway visualizations necessary for researchers to advance the study and development of more effective cholinesterase reactivators. Standardized protocols, such as the detailed Ellman method, are essential for generating comparable and reliable data across different laboratories.

References

- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Pralidoxime Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pralidoxime Chloride (2-PAM), an essential drug in the treatment of organophosphate poisoning. This document details various synthetic routes, purification protocols, and analytical methods for quality control, presented in a manner suitable for laboratory and developmental applications.

Introduction

This compound, chemically known as 2-[(hydroxyimino)methyl]-1-methylpyridinium chloride, is a cholinesterase reactivator. It functions by reversing the binding of organophosphorus agents to the acetylcholinesterase enzyme, thereby restoring its normal function. The synthesis and purification of this compound are critical to ensure its efficacy and safety for clinical use. This guide explores the prevalent methods of its preparation and purification, offering detailed experimental protocols and quantitative data to aid researchers in the field.

Synthesis of this compound

Several synthetic pathways for this compound have been developed, each with distinct advantages and challenges. The most common methods involve the quaternization of pyridine-2-aldoxime.

Synthesis Route 1: Via Methylating Agents

A widely used method involves the reaction of pyridine-2-aldoxime with a methylating agent, followed by conversion to the chloride salt. To avoid the use of hazardous methyl halides, reagents such as methyl methanesulfonate or methyl tosylate are often employed.

Reaction Scheme:

Caption: Synthesis of this compound via N-methylation and anion exchange.

Experimental Protocol:

-

Step 1: Synthesis of 2-PAM Mesylate/Tosylate

-

In a reaction vessel, dissolve pyridine-2-aldoxime in a suitable solvent such as acetonitrile for methyl methanesulfonate or toluene for methyl tosylate.

-

Add the methylating agent (methyl methanesulfonate or methyl tosylate) to the solution.

-

Heat the reaction mixture under reflux for a specified period.

-

Cool the mixture to room temperature to allow the intermediate salt (2-PAM mesylate or tosylate) to crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Step 2: Conversion to this compound

-

Suspend the 2-PAM mesylate or tosylate in isopropanol.

-

Bubble dry hydrogen chloride gas through the suspension until saturation.

-

Stir the mixture at room temperature.

-

The resulting this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield (Mesylate/Tosylate) | 90% | [1][2] |

| Yield (Chloride Salt) | 90% | [1][2] |

| Purity | >99% | [1] |

Synthesis Route 2: Direct Quaternization with Methyl Chloride

This method involves the direct reaction of pyridine-2-aldoxime with methyl chloride under pressure.

Reaction Scheme:

Caption: Direct synthesis of this compound using methyl chloride.

Experimental Protocol:

-

Dissolve pyridine-2-aldoxime (e.g., 2 grams) in N,N-dimethylformamide (e.g., 20 ml) in a pressure bottle.

-

Add liquefied methyl chloride (e.g., 5 grams) to the solution.

-

Seal the pressure bottle and place it inside a steel safety jacket.

-

Heat the reaction vessel using steam for approximately 10-22 hours.

-

After the reaction, cool the vessel to room temperature. This compound, being slightly soluble in N,N-dimethylformamide, will precipitate.

-

Collect the product by filtration and wash with a suitable solvent (e.g., acetone).

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Time | 10.1 hours (half-life) | |

| Purity (crude) | 98-100% |

Purification of this compound

Purification is a critical step to ensure the final product meets pharmaceutical standards. Recrystallization is the most common method for purifying this compound.

Experimental Workflow:

Caption: General workflow for the purification of this compound by recrystallization.

Recrystallization from Water/Isopropanol

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot water (e.g., at 50°C).

-

Optionally, treat the hot solution with activated carbon to remove colored impurities, followed by hot gravity filtration.

-

To the hot filtrate, add isopropanol (e.g., approximately 3 volumes relative to water) to induce precipitation.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol.

-

Dry the crystals under vacuum to a constant weight.

Recrystallization from Ethanol/Water

Experimental Protocol:

-

In a flask, prepare a mixture of absolute ethanol and water.

-

Heat the solvent mixture to 60-70°C.

-

Add the crude this compound and stir until it is completely dissolved.

-

If necessary, add activated carbon, stir for 10-30 minutes, and perform a hot filtration.

-

To the hot filtrate, add more absolute ethanol to precipitate the product.

-

Cool the mixture to 0-10°C while stirring to promote crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry.

Quantitative Data for Purification:

| Parameter | Value | Reference |

| Purity after Recrystallization | 99.59% - 99.70% |

Quality Control and Analytical Methods

To ensure the quality of the synthesized this compound, several analytical techniques are employed.

Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | White to yellowish-white crystalline powder | |

| Melting Point | 215-225 °C (with decomposition) | |

| Solubility in Water (25°C) | 640-655 mg/mL |

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of this compound and quantifying any impurities or degradation products.

-

Method 1 (Reverse-Phase):

-

Column: C18 reverse-phase

-

Mobile Phase: 52% acetonitrile and 48% aqueous solution containing 0.005 M phosphoric acid and 0.001 M tetraethylammonium chloride

-

Detection: UV at 270 nm

-

-

Method 2 (Normal-Phase):

-

Column: Silica gel

-

Mobile Phase: Acetonitrile:water (86:14) with the aqueous component being 8.36 mM in tetraethylammonium chloride and 52.5 mM in acetic acid

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure of this compound. Spectral data can be found in various chemical databases.

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of this compound. The choice of synthetic route may depend on the availability of reagents, safety considerations, and desired scale of production. Proper purification and rigorous analytical testing are paramount to ensure the final product is of high purity and suitable for its intended pharmaceutical application. The detailed protocols and data provided herein serve as a valuable resource for professionals engaged in the research and development of this critical antidote.

References

Pralidoxime Chloride: An In-depth Technical Guide on its In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralidoxime chloride, a cornerstone in the treatment of organophosphate poisoning, acts as a cholinesterase reactivator, reversing the inhibition of acetylcholinesterase (AChE) caused by these toxic agents. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing therapeutic regimens and developing more effective oxime-based antidotes. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of cholinesterase reactivators and the treatment of organophosphate toxicity.

Introduction

Organophosphate (OP) compounds, widely used as pesticides and unfortunately also as chemical warfare agents, pose a significant global health threat. Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a toxidrome characterized by both muscarinic and nicotinic signs, which can rapidly progress to respiratory failure and death.

This compound (2-pyridine aldoxime methyl chloride), commonly known as 2-PAM, is an oxime that functions as a nucleophilic agent, capable of reactivating phosphorylated AChE by cleaving the OP-enzyme bond.[1][2][3] Its efficacy, however, is critically dependent on timely administration and the maintenance of therapeutic plasma concentrations.[4] This guide delves into the critical aspects of this compound's journey through the body, from its absorption and distribution to its metabolic fate and eventual excretion.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by rapid absorption following parenteral administration, wide distribution in the extracellular fluid, and swift renal excretion.[4] It is not bound to plasma proteins.

Absorption

Following intramuscular injection, this compound is rapidly absorbed, with peak plasma concentrations achieved quickly. One study in healthy volunteers demonstrated that intramuscular injection of pralidoxime in combination with atropine and avizafone resulted in a faster absorption and higher maximal concentrations compared to the administration of pralidoxime alone.

Distribution

This compound is distributed throughout the extracellular water. Studies in children with organophosphate poisoning have shown a variable volume of distribution, ranging from 1.7 to 13.8 L/kg, with higher values observed in more severely poisoned individuals.

Metabolism

While a significant portion of pralidoxime is excreted unchanged in the urine, it also undergoes hepatic metabolism. However, the kidneys are known to actively secrete pralidoxime in its original form without undergoing significant metabolism. The in-vivo metabolic pathway is not fully elucidated, but in-vitro studies of pralidoxime degradation in acidic solutions have identified several potential metabolites.

Excretion

The primary route of elimination for this compound is renal excretion. The drug is rapidly cleared from the body, with a reported elimination half-life of approximately 3.6 hours in poisoned children.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Population | Dosing Regimen | Cmax (mg/L) | Tmax (h) | Vd (L/kg) | CL (L/h/kg) | t1/2 (h) | Reference |

| Healthy Volunteers | 700 mg IM (single dose) | 6.4 ± 1.5 | 0.5 | - | - | - | |

| Healthy Volunteers | 350 mg IM (with atropine & avizafone) | 8.1 ± 2.1 | 0.25 | - | - | - | |

| Poisoned Children | 25-50 mg/kg loading dose, then 10-20 mg/kg/h infusion | 22.2 ± 12.3 (Css) | - | 1.7 - 13.8 | 0.88 ± 0.55 | 3.6 ± 0.8 | |

| Organophosphate-Poisoned Patients | - | Elevated plasma concentrations compared to healthy volunteers | - | - | - | Prolonged "effective half-life" compared to healthy volunteers |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; Vd: Volume of distribution; CL: Clearance; t1/2: Elimination half-life; Css: Steady-state concentration; IM: Intramuscular.

Table 2: Comparative Pharmacokinetics of this compound

| Species | Route of Administration | Key Findings | Reference |

| Rat | Intramuscular | Studied in the context of paraoxon-induced respiratory toxicity. | |

| Minipig | - | Used for in-vivo sample analysis for quantification of pralidoxime in urine. |

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To evaluate the pharmacokinetics of pralidoxime after intramuscular injection alone or in combination with atropine-avizafone.

Study Design: Open, randomized, single-dose, two-way, cross-over design.

Subjects: Healthy volunteers.

Treatment Arms:

-

Intramuscular injection of pralidoxime (700 mg).

-

Two intramuscular injections of a combination of pralidoxime (350 mg), atropine (2 mg), and avizafone (20 mg).

Blood Sampling: Blood samples were collected at pre-dose, and at 0.0833, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.

Sample Processing: Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.

Analytical Method:

-

Sample Preparation: Protein precipitation of plasma samples was performed using acetonitrile containing diazepam-D5 as an internal standard.

-

Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) method was used for the quantification of pralidoxime.

-

Chromatographic Separation: 10 µL of the supernatant was injected into the chromatographic system.

Data Analysis:

-

Non-compartmental analysis: To determine key pharmacokinetic parameters such as Cmax and AUC (Area Under the Curve).

-

Compartmental modeling: To identify the best mathematical model describing the pharmacokinetic data. A two-compartment model with zero-order absorption was found to best fit the data for pralidoxime administered alone, while a two-compartment model with first-order absorption was best for the combination treatment.

In Vivo Pharmacokinetic Study in Poisoned Children

Objective: To define the pharmacokinetics of continuous infusion pralidoxime in organophosphate-poisoned children.

Study Design: Open-label study.

Subjects: 11 children and adolescents with organophosphate or carbamate poisoning.

Dosing Regimen: A loading dose of 25-50 mg/kg followed by a continuous intravenous infusion of 10-20 mg/kg/h. Treatment duration ranged from 12 to 43 hours.

Blood Sampling: Serial blood samples were obtained during the continuous infusion and after the drug was stopped to determine steady-state concentrations and elimination kinetics.

Data Analysis: Pharmacokinetic parameters including steady-state concentration (Css), volume of distribution (Vd), elimination half-life (t1/2), and clearance (CL) were calculated.

Visualizations

Signaling Pathway: Mechanism of Acetylcholinesterase Reactivation

Caption: Reactivation of inhibited acetylcholinesterase by this compound.

Experimental Workflow: Preclinical Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study.

Logical Relationship: Factors Influencing Pralidoxime Pharmacokinetics

Caption: Key factors influencing the pharmacokinetics of this compound.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid absorption and elimination, necessitating careful consideration of dosing regimens to maintain therapeutic concentrations. While the primary mechanism of action is well-understood, further research is warranted to fully elucidate the in vivo metabolic pathways and to generate more comprehensive comparative pharmacokinetic data across different species and clinical scenarios. The information compiled in this technical guide provides a robust foundation for researchers and drug development professionals working to enhance the efficacy of treatments for organophosphate poisoning. A deeper understanding of these fundamental principles will undoubtedly pave the way for the development of next-generation cholinesterase reactivators with improved pharmacokinetic and pharmacodynamic properties.

References

Pralidoxime Chloride and the Blood-Brain Barrier: A Technical Guide to Permeability Studies

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core challenge in the central nervous system (CNS) application of Pralidoxime Chloride (2-PAM): its limited permeability across the blood-brain barrier (BBB). Pralidoxime is a critical antidote for organophosphate (OP) nerve agent and pesticide poisoning.[1][2] Its primary mechanism is the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that is inhibited by OPs.[2][3] However, the therapeutic efficacy of Pralidoxime in the CNS is severely hampered by its inability to efficiently cross the BBB, a dynamic and selective barrier that protects the brain.[1] This guide synthesizes findings from in vitro, in vivo, and in silico studies, details relevant experimental protocols, and explores novel strategies designed to enhance its brain penetration.

In Vitro Permeability Studies

In vitro models are essential for initial screening and mechanistic understanding of a drug's ability to cross the BBB. These models typically use monolayers of brain microvascular endothelial cells grown on semi-permeable supports (Transwell inserts) to mimic the barrier.

Quantitative Data: In Vitro Pralidoxime Permeability

Studies utilizing Madin-Darby canine kidney (MDCK) cells, a common model for assessing drug permeability, and human brain microvascular endothelial cells derived from stem cells (BC1-hBMECs) have consistently demonstrated the low permeability of Pralidoxime. The data indicates that Pralidoxime is not a substrate for two of the most common efflux pumps at the BBB, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport substances out of the brain.

| Cell Line | Apparent Permeability (Papp) (cm s⁻¹) | Efflux Pump Substrate | Reference |

| MDCKII | ~ 2 x 10⁻⁶ | Not a substrate for P-gp or BCRP | |

| BC1-hBMECs | ~ 1 x 10⁻⁶ | Not applicable |

Experimental Protocol: Transwell Permeability Assay

This protocol is based on the methodology described in studies assessing Pralidoxime's permeability in MDCK and hBMEC cell lines.

-

Cell Culture:

-

MDCKII, MDCKII-MDR1 (P-gp overexpressing), MDCKII-FLuc-ABCG2 (BCRP overexpressing), or BC1-hBMEC cells are seeded onto microporous polycarbonate membrane inserts (e.g., Transwell) at a high density.

-

The cells are cultured until they form a confluent monolayer, which typically takes several days. The integrity of the monolayer is crucial and is monitored by measuring Transendothelial Electrical Resistance (TEER).

-

-

Permeability Experiment:

-

The culture medium in the apical (upper) chamber is replaced with a transport buffer containing a known concentration of this compound (e.g., 100 µM).

-

The basolateral (lower) chamber is filled with a fresh transport buffer.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with a fresh buffer to maintain sink conditions.

-

Samples are also taken from the apical chamber at the beginning and end of the experiment to confirm the initial concentration.

-

-

Sample Analysis:

-

The concentration of Pralidoxime in the collected samples is quantified. While various methods exist, Capillary Zone Electrophoresis (CZE) and High-Performance Liquid Chromatography (HPLC) are commonly used for reliable determination.

-

-

Data Calculation:

-

The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of Pralidoxime appearance in the basolateral chamber).

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of Pralidoxime in the apical chamber.

-

-

-

Visualization: In Vitro Permeability Workflow

In Vivo Permeability Studies

In vivo experiments using animal models provide crucial data on drug distribution in a complete physiological system, offering a more accurate, albeit complex, picture of BBB penetration.

Quantitative Data: In Vivo Pralidoxime Brain Penetration

| Animal Model | Administration | Measurement | Result | Reference |

| Rat | Intravenous (50 mg/kg) | Striatal Extracellular/Blood Concentration Ratio @ 1h | 0.093 ± 0.053 | |

| Rat | Intravenous | Mean BBB Penetration | ~10% |

Experimental Protocol: In Vivo Brain Microdialysis

This protocol is based on the methodology described in rodent studies for measuring Pralidoxime concentrations in the brain extracellular fluid.

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats are anesthetized.

-

A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) and secured to the skull.

-

Catheters may be implanted in the jugular vein for intravenous drug administration and in the carotid artery for blood sampling.

-

Animals are allowed to recover from surgery for at least 24 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).

-

A baseline stabilization period of 1-2 hours is allowed.

-

-

Drug Administration and Sampling:

-

This compound is administered intravenously at the desired dose (e.g., 10, 50, or 100 mg/kg).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours.

-

Synchronized blood samples are collected to determine plasma concentrations.

-

-

Sample Analysis:

-

Pralidoxime concentrations in the dialysate and blood plasma are determined using a sensitive analytical method like HPLC with UV detection.

-

-

Data Analysis:

-

The brain extracellular fluid concentration is calculated from the dialysate concentration, corrected for the in vitro recovery rate of the probe.

-

The brain/blood concentration ratio is calculated at various time points to quantify BBB penetration.

-

Visualization: In Vivo Microdialysis Workflow

Novel Strategies for Enhanced Brain Delivery

The recognized limitation of Pralidoxime's BBB permeability has spurred research into novel drug delivery systems designed to shuttle the molecule into the CNS.

Nanoparticle-Based Delivery Systems

Recent approaches have focused on encapsulating Pralidoxime within nanoparticles engineered to cross the BBB. Two promising strategies include:

-

Transferrin Receptor-Mediated Transcytosis: This method uses nanocomplexes decorated with antibodies that bind to the transferrin receptor (TfR), which is highly expressed on brain endothelial cells. The cell internalizes the receptor and its bound cargo via endocytosis, transporting it across the cell and releasing it into the brain parenchyma.

-

Cell Membrane-Coated Nanoparticles (CMCNPs): This strategy involves cloaking drug-loaded nanoparticles with membranes derived from cells like glioblastoma or melanoma cells. This "biomimetic" approach is thought to help the nanoparticles evade immune clearance and leverage the natural homing capabilities of the source cell membranes to improve BBB penetration.

Quantitative Data: Efficacy of Novel Formulations

The efficacy of these novel carriers is often assessed by measuring the reactivation of OP-inhibited AChE in the brain, a direct downstream indicator of successful drug delivery.

| Formulation (in Paraoxon-exposed mice) | Administration | Brain AChE Reactivation (% of Naïve) | Reference |

| Free Pralidoxime (25 mg/kg) | Intraperitoneal | ~40-50% | |

| scL-2PAM (TfR-targeted nanocomplex, 25 mg/kg) | Intraperitoneal | ~70-80% |

Experimental Protocol: Testing Nanocomplex Efficacy in Mice

This protocol is based on the methodology for evaluating the scL-2PAM nanocomplex in an OP-poisoning mouse model.

-

Animal Model of Poisoning:

-

BALB/c mice are administered a sublethal or lethal dose of an organophosphate, such as paraoxon, via intraperitoneal (IP) injection.

-

-

Antidote Administration:

-

Shortly after OP exposure (e.g., 1 minute), mice are treated with the experimental formulation (e.g., scL-2PAM), free Pralidoxime (positive control), or saline (negative control), typically via IP injection. Atropine is often co-administered to manage peripheral cholinergic symptoms.

-

-

Endpoint Measurement:

-

Survival: For lethal-dose models, survival is monitored over a period (e.g., 24 hours).

-

AChE Activity: For sublethal-dose models, animals are euthanized at a specific time point (e.g., 2 hours post-treatment). Brains are harvested, homogenized, and assayed for AChE activity using a method like the Ellman assay.

-

-

Data Analysis:

-

Survival rates between groups are compared using statistical methods.

-

Brain AChE activity is calculated and expressed as a percentage of the activity measured in healthy, untreated (naïve) mice. The reactivation levels are then compared between the different treatment groups.

-

Visualization: Transferrin Receptor-Mediated Transcytosis

In Silico Prediction

Computational (in silico) models use a compound's physicochemical properties to predict its likelihood of crossing the BBB. These tools are valuable in early-stage drug development for screening potential candidates.

Predicted Data: In Silico Pralidoxime Properties

Public databases like DrugBank provide predictions from various computational models. These predictions align with experimental findings, classifying Pralidoxime as BBB-permeable but also as a non-substrate for key efflux pumps. The positive prediction for permeability may reflect that some passage occurs, which is consistent with the ~10% penetration seen in vivo.

| Parameter | Prediction | Confidence Score | Reference |

| Blood-Brain Barrier Permeable | Yes | 0.9544 | |

| P-glycoprotein Substrate | No | 0.7408 |

Conclusion

The evidence from in vitro and in vivo studies unequivocally demonstrates that this compound has poor permeability across the blood-brain barrier. Its hydrophilic nature and permanent cationic charge are the primary obstacles to efficient CNS entry. While a small fraction (~10%) does penetrate the brain, this is insufficient to achieve the concentrations needed for rapid and effective reactivation of acetylcholinesterase during acute organophosphate poisoning.

The future of effective CNS treatment for OP poisoning lies in the development of novel delivery strategies. Nanotechnology-based approaches, such as receptor-targeted nanocomplexes and biomimetic nanoparticles, have shown significant promise in preclinical models by enhancing the brain delivery and therapeutic efficacy of Pralidoxime. Further research and development in this area are critical to translating these innovative platforms into clinically viable treatments that can address the central effects of organophosphate toxicity.

References

- 1. In vitro characterization of pralidoxime transport and acetylcholinesterase reactivation across MDCK cells and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. go.drugbank.com [go.drugbank.com]

Pralidoxime Chloride: A Comprehensive Toxicological and Safety Profile for Research Professionals

An In-depth Technical Guide

This whitepaper provides a detailed overview of the toxicology and safety profile of Pralidoxime Chloride (2-PAM), a critical cholinesterase reactivator. Intended for researchers, scientists, and drug development professionals, this guide synthesizes preclinical and clinical data, outlines detailed experimental methodologies for key toxicity assessments, and visualizes core mechanisms and workflows to support further research and development.

Executive Summary

This compound is an essential antidote for organophosphate nerve agent and pesticide poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system that is inhibited by organophosphorus compounds. While highly effective, a thorough understanding of its toxicological and safety profile is paramount for its safe and effective use in research and clinical settings. This document provides a comprehensive resource on the known toxicological data, safety considerations, and detailed protocols for preclinical evaluation.

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for this compound, providing a comparative overview of its acute toxicity across different species and routes of administration.

Table 1: Acute Toxicity Data (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | 4100 | [1][2] |

| Mouse | Intramuscular (i.m.) | 150 - 180 | [1][3] |

| Mouse | Intraperitoneal (i.p.) | 155 | [3] |

| Mouse | Intravenous (i.v.) | 90 | |

| Rat | Intravenous (i.v.) | 150 | |

| Rat | Intraperitoneal (i.p.) | 38.358 (TDLO) | |

| Rat | Subcutaneous (s.c.) | 30 (LDLO) | |

| Rabbit | Intravenous (i.v.) | 95 | |

| Guinea Pig | Intramuscular (i.m.) | 168 | |

| Dog | Oral | 190 |

LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low; LDLO: Lethal Dose Low

Safety Profile

Human Safety Profile

In human subjects, this compound is generally well-tolerated, especially in the context of organophosphate poisoning where the benefits heavily outweigh the risks. However, a range of adverse effects have been observed, particularly in healthy volunteers. It is often difficult to distinguish the side effects of pralidoxime from the toxic effects of the organophosphate or atropine, which is frequently co-administered.

Common Adverse Effects:

-

At the Injection Site: Mild to moderate pain 40 to 60 minutes after intramuscular injection.

-

Visual Disturbances: Blurred vision, diplopia (double vision), and impaired accommodation.

-

Neurological Effects: Dizziness, headache, and drowsiness.

-

Cardiovascular Effects: Tachycardia (rapid heart rate), and increased systolic and diastolic blood pressure.

-

Respiratory Effects: Hyperventilation.

-

Gastrointestinal Effects: Nausea.

-

Musculoskeletal Effects: Muscular weakness.

Less Common/Serious Adverse Effects:

-

Hepatic Effects: Transient elevations in serum glutamic-oxaloacetic transaminase (SGOT/AST) and serum glutamic-pyruvic transaminase (SGPT/ALT) levels have been observed in volunteers at higher doses (1200 mg and 1800 mg intramuscularly), which returned to normal within about two weeks.

-

Muscular Effects: Transient elevations in creatine phosphokinase (CPK) have been seen in all normal volunteers who received the drug.

-

Severe Reactions (Rare): Tachycardia, hyperventilation, or anaphylactic reactions require immediate medical attention.

Preclinical Safety Findings

Preclinical studies have identified several key safety considerations:

-

Local Tissue Damage: A single intramuscular injection of 330 mg in 1 mL in rabbits resulted in myonecrosis, inflammation, and hemorrhage at the injection site.

-

Renal Function: As this compound is primarily excreted in the urine, impaired renal function can lead to increased blood levels of the drug, necessitating dosage adjustments.

Mechanism of Action: Acetylcholinesterase Reactivation

The primary therapeutic effect of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. OP agents phosphorylate the serine hydroxyl group at the active site of AChE, rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.

Pralidoxime acts as a nucleophilic agent, attacking the phosphorus atom of the organophosphate bound to the AChE. This breaks the bond between the OP and the enzyme, regenerating active AChE. This process is most effective if pralidoxime is administered before "aging" occurs, a process where the phosphorylated enzyme undergoes a conformational change, making it resistant to reactivation.

Experimental Protocols

The following are detailed methodologies for key preclinical toxicology studies relevant to this compound.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).

Experimental Workflow:

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Pralidoxime Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralidoxime Chloride (2-PAM), a critical antidote for organophosphate poisoning, is susceptible to degradation under various environmental conditions, impacting its safety and efficacy. This technical guide provides a comprehensive overview of the degradation pathways of this compound, its principal degradation byproducts, and the analytical methodologies for their characterization. A thorough understanding of these degradation processes is paramount for the development of stable formulations, ensuring the therapeutic integrity of this life-saving medication. This document details the hydrolytic, photolytic, and thermal degradation pathways, presenting quantitative data where available, and outlines experimental protocols for forced degradation studies.

Introduction

This compound is a quaternary ammonium oxime that functions as a cholinesterase reactivator. Its mechanism of action involves the nucleophilic displacement of the phosphate group from the inhibited acetylcholinesterase enzyme, thereby restoring its normal function. The stability of this compound is a crucial factor in its clinical effectiveness. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. This guide serves as a technical resource for professionals involved in the research, development, and quality control of this compound formulations.

Degradation Pathways

This compound degrades primarily through hydrolysis, with photolytic and thermal routes also contributing to its decomposition. The rate and extent of degradation are significantly influenced by factors such as pH, temperature, light exposure, and the concentration of the solution.[1]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound, particularly in aqueous solutions. The degradation cascade is initiated by the dehydration of the oxime moiety, followed by a series of hydrolytic steps.

The primary degradation products formed during hydrolysis include:

-

2-Cyano-1-methylpyridinium chloride

-

2-Carboxamido-1-methylpyridinium chloride

-

2-Carboxy-1-methylpyridinium chloride

-

1-Methyl-2-pyridone

-

1-Methylpyridinium chloride

-

Cyanide ion, ammonia, and carbon dioxide[2]

In concentrated acidic solutions (pH 1-3.2), the degradation rate increases with increasing pH and concentration.[2] The initial step is the dehydration of this compound to form the nitrile derivative, 2-cyano-1-methylpyridinium chloride. This nitrile can then undergo hydrolysis to either 1-methyl-2-pyridone and cyanide ion or to 2-carboxamido-1-methylpyridinium chloride. The amide is subsequently hydrolyzed to the corresponding carboxylic acid, 2-carboxy-1-methylpyridinium chloride, which can then undergo decarboxylation to yield 1-methylpyridinium chloride.[2]

References

Methodological & Application

Application Notes and Protocols: Pralidoxime Chloride for In Vitro Acetylcholinesterase (AChE) Reactivation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pralidoxime chloride (2-PAM) is a critical oxime-based antidote used for the treatment of poisoning by organophosphate (OP) nerve agents and pesticides.[1][2][3] OPs exert their toxicity by inhibiting acetylcholinesterase (AChE), a vital enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms ranging from muscle twitching and excessive salivation to convulsions and respiratory failure. This compound functions by reactivating the phosphorylated AChE, restoring its normal function. The effectiveness of this reactivation is contingent on timely administration, as the phosphorylated enzyme can undergo a process known as "aging," rendering it resistant to reactivation.

These application notes provide a detailed experimental protocol for an in vitro acetylcholinesterase reactivation assay using this compound. This assay is fundamental for studying the efficacy of potential reactivators and understanding their kinetic properties.

Mechanism of Action

This compound's primary mechanism of action is the nucleophilic reactivation of AChE that has been inactivated by organophosphates. The oxime group (-NOH) of pralidoxime performs a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the active site of AChE. This action results in the cleavage of the phosphate-enzyme bond, liberating the functional enzyme and forming a phosphorylated oxime.

Experimental Protocols

In Vitro AChE Reactivation Assay using the Ellman Method

This protocol is adapted from the principles of the Ellman assay, a widely used method for measuring cholinesterase activity. The assay quantifies the activity of AChE by measuring the rate of production of thiocholine from the substrate acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, rat brain homogenate)

-

This compound (2-PAM)

-

Organophosphate inhibitor (e.g., paraoxon, diisopropyl fluorophosphate - DFP)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Incubator set to 25°C or 37°C

Reagent Preparation:

-

AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

-

This compound Stock Solution: Prepare a stock solution of this compound in phosphate buffer. A series of dilutions should be prepared to test a range of concentrations.

-

Organophosphate Inhibitor Stock Solution: Prepare a stock solution of the OP inhibitor in a suitable solvent like ethanol or isopropanol. The concentration should be sufficient to achieve >95% inhibition of AChE.

-

ATCh Solution (Substrate): Prepare a fresh solution of ATCh in phosphate buffer.

-

DTNB Solution (Chromogen): Prepare a fresh solution of DTNB in phosphate buffer.

Experimental Procedure:

-

Enzyme Inhibition:

-

Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer. The incubation time and temperature will depend on the specific inhibitor used (e.g., 30 minutes at 25°C).

-

It is crucial to establish a concentration of the inhibitor that results in at least 95% inhibition of the enzyme activity. This can be determined in preliminary experiments.

-

To remove any excess, unbound inhibitor, a desalting column (e.g., PD MiniTrap G-25) can be used.

-

-

Reactivation Step:

-

In a 96-well microplate, add the inhibited AChE solution.

-

Add different concentrations of this compound to the wells containing the inhibited enzyme.

-

Include a positive control (uninhibited AChE) and a negative control (inhibited AChE with buffer instead of pralidoxime).

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for reactivation.

-

-

Measurement of AChE Activity:

-

To each well, add the DTNB solution followed by the ATCh substrate solution to initiate the colorimetric reaction.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings can be taken every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of uninhibited enzyme - Rate of inhibited enzyme)] x 100

-

Data Presentation

The efficacy of this compound can vary significantly depending on the specific organophosphate inhibitor and the source of the acetylcholinesterase. The following table summarizes representative quantitative data from various studies.

| Organophosphate Inhibitor | AChE Source | Pralidoxime Conc. (M) | Reactivation Efficacy | Reference |

| Sarin | Rat Brain | 10⁻⁵ & 10⁻³ | Effective | Kuca K, Cabal J, Jun D, Kassa J. In vitro comparison of reactivation efficacy of five currently used oximes. J Appl Toxicol. 2005 Nov-Dec;25(6):536-41. |

| Cyclosarin | Rat Brain | 10⁻⁵ & 10⁻³ | No significant efficacy | Kuca K, Cabal J, Jun D, Kassa J. In vitro comparison of reactivation efficacy of five currently used oximes. J Appl Toxicol. 2005 Nov-Dec;25(6):536-41. |

| VX | Rat Brain | 10⁻³ | Effective | Kuca K, Jun D, Cabal J. In vitro reactivation of VX-inhibited rat brain acetylcholinesterase by various oximes. Drug Chem Toxicol. 2007;30(3):213-9. |

| Paraoxon | Human | Not specified | Obidoxime (96.8%) and Trimedoxime (86%) were more effective than Pralidoxime (<25%) | Musilek K, et al. In vitro testing of commercially available oximes on paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase. J Enzyme Inhib Med Chem. 2011 Feb;26(1):60-5. |

| Paraoxon | Mouse Brain | Not specified | Significant reactivation | A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate. |

Visualizations

Signaling Pathway of AChE Inhibition and Reactivation

Caption: AChE inhibition by organophosphates and reactivation by pralidoxime.

Experimental Workflow for In Vitro AChE Reactivation Assay

Caption: Workflow for the in vitro AChE reactivation assay.

References

Application Notes and Protocols for Pralidoxime Chloride Administration in Animal Models of Organophosphate Poisoning

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Pralidoxime Chloride (2-PAM) in animal models of organophosphate (OP) poisoning. The information compiled herein is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of 2-PAM and other potential antidotes.

Introduction to this compound in Organophosphate Poisoning

Organophosphates are a class of compounds widely used as pesticides and developed as nerve agents for chemical warfare.[1] Their toxicity stems from the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[2] The resulting accumulation of acetylcholine leads to a cholinergic crisis characterized by a range of symptoms, including muscle fasciculations, respiratory distress, and seizures, which can ultimately be fatal.[3]